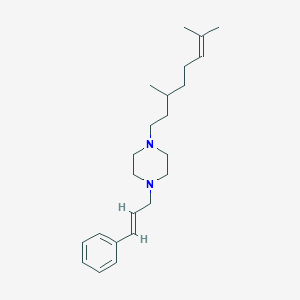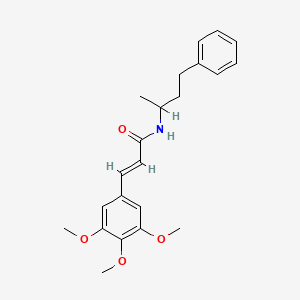
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DMOP-DPP, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. DMOP-DPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. The compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects in animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound has been reported to have low toxicity in animal models, which makes it a suitable candidate for further pharmacological studies. However, the limitations of this compound include its limited availability and high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of 1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as an anti-cancer agent. Further research is needed to determine the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may increase the potential clinical applications of this compound.
Méthodes De Synthèse
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the reaction of 1-(3,7-dimethyl-6-octen-1-yl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(3,7-dimethyl-6-octen-1-yl)piperazine with cinnamaldehyde and an acid catalyst. The synthesis of this compound has been reported in various studies, and the yield and purity of the compound depend on the method used.
Applications De Recherche Scientifique
1-(3,7-dimethyl-6-octen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown potential as a pharmacological agent in various studies. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in animal models, and further research is needed to determine its potential clinical applications.
Propriétés
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-21(2)9-7-10-22(3)14-16-25-19-17-24(18-20-25)15-8-13-23-11-5-4-6-12-23/h4-6,8-9,11-13,22H,7,10,14-20H2,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVTWFPFOCLTP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)

![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)
![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![3-(allylthio)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5368119.png)